6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole
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Overview
Description
6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole is a complex organic compound that belongs to the class of indolo[3,2-a]carbazoles This compound is characterized by its unique structure, which includes two pyridinyl groups and a fused indole-carcazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Indolo[3,2-a]carbazole: Shares the core structure but lacks the pyridinyl groups.
5,12-Dihydroindolo[3,2-a]carbazole: Similar structure but without the dimethyl and pyridinyl substitutions.
Uniqueness: 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of pyridinyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C30H22N4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6,7-dimethyl-5,12-dipyridin-4-ylindolo[3,2-c]carbazole |
InChI |
InChI=1S/C30H22N4/c1-19-20(2)29-28(24-8-4-6-10-26(24)33(29)21-11-15-31-16-12-21)30-27(19)23-7-3-5-9-25(23)34(30)22-13-17-32-18-14-22/h3-18H,1-2H3 |
InChI Key |
AIUHWVDYJZXCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C3N2C4=CC=NC=C4)C5=C1C6=CC=CC=C6N5C7=CC=NC=C7)C |
Origin of Product |
United States |
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